![molecular formula C22H19N3O B12568317 4H-1,2,4-Triazole, 3-[1,1'-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl-](/img/structure/B12568317.png)
4H-1,2,4-Triazole, 3-[1,1'-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,2,4-Triazole, 3-[1,1’-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 3-[1,1’-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of hydrazides with aldehydes or ketones under acidic or basic conditions. For example, the reaction of a hydrazide with an aldehyde in the presence of an acid catalyst can lead to the formation of the triazole ring .
Another approach involves the use of microwave-induced cyclodehydration, which enables a one-pot synthesis of trisubstituted triazoles from secondary amides and hydrazides . This method is advantageous due to its efficiency and reduced reaction times.
Industrial Production Methods
Industrial production of this compound may involve scalable protocols such as the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes in a recyclable reaction medium like polyethylene glycol . This method is environmentally benign and economically viable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,2,4-Triazole, 3-[1,1’-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazoles with different functional groups .
Applications De Recherche Scientifique
4H-1,2,4-Triazole, 3-[1,1’-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl- has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent.
Coordination Chemistry: The compound can form coordination polymers with metal ions, which are studied for their magnetic properties, dye adsorption, and photocatalytic capabilities.
Organic Synthesis: The triazole moiety is used as a directing group for catalytic reactions, such as Ru-catalyzed C-H arylation.
Mécanisme D'action
The mechanism of action of 4H-1,2,4-Triazole, 3-[1,1’-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl- involves its interaction with molecular targets and pathways. In medicinal applications, the compound may inhibit specific enzymes or proteins involved in microbial growth or cancer cell proliferation. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1,2,4-Triazole-3-thione: Known for its antimicrobial and anticancer properties.
4-Amino-1,2,4-triazole: Used in coordination chemistry and as a building block in organic synthesis.
1,2,4-Triazole-3,5-diyl derivatives: Studied for their luminescent and thermal behaviors.
Uniqueness
4H-1,2,4-Triazole, 3-[1,1’-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of biphenyl and methoxyphenyl groups enhances its potential for diverse applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C22H19N3O |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
4-(2-methoxyphenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H19N3O/c1-16-23-24-22(25(16)20-10-6-7-11-21(20)26-2)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h3-15H,1-2H3 |
Clé InChI |
MHJPVIGLQHLUFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N1C2=CC=CC=C2OC)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


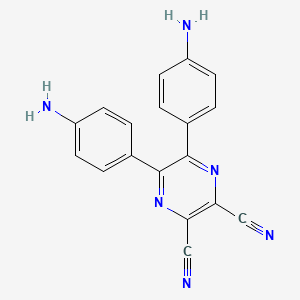
![4-[(Phenanthren-9-YL)methyl]aniline](/img/structure/B12568248.png)

![(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate](/img/structure/B12568256.png)
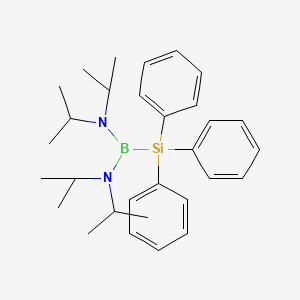
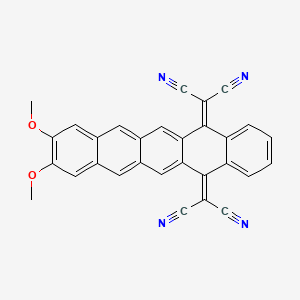
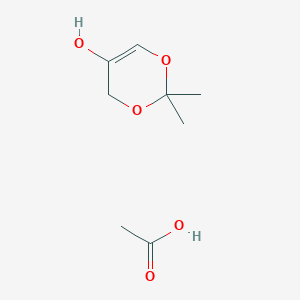
![{3-[(Benzenesulfonyl)amino]phenoxy}acetic acid](/img/structure/B12568280.png)
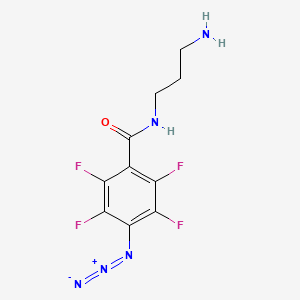
![1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12568299.png)
![2-[(2-aminoacetyl)amino]acetic acid;N,N-diethylethanamine](/img/structure/B12568304.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)-](/img/structure/B12568307.png)


